Hexanoic acid, 3-ethyl-, ethyl ester

Descripción general

Descripción

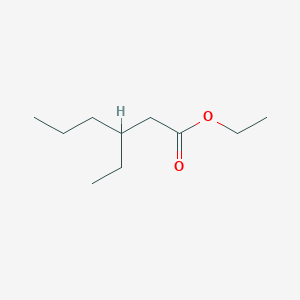

Hexanoic acid, 3-ethyl-, ethyl ester, also known as Ethyl hexanoate, is a fatty acid ethyl ester obtained by the formal condensation of hexanoic acid with ethanol . It is a metabolite and is found in several organisms, including Mandragora autumnalis and Durio zibethinus .

Synthesis Analysis

The synthesis of Ethyl hexanoate involves various process parameters such as mole ratio, temperature, catalyst loading, and speed of agitation for maximum ester conversion . It can also be synthesized in a solvent-free system using Amberlyst-15 as a heterogeneous catalyst .Molecular Structure Analysis

Ethyl hexanoate has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol . The IUPAC name for this compound is ethyl hexanoate . The structure of this compound can be viewed in 2D or 3D .Chemical Reactions Analysis

Esters like Ethyl hexanoate can undergo hydrolysis under acidic or basic conditions . The reaction is reversible and does not go to completion. The products of this hydrolysis are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Ethyl hexanoate is a polar molecule with no hydrogen atom attached directly to an oxygen atom . Therefore, it is incapable of engaging in intermolecular hydrogen bonding with one another and thus has considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Synthesis and Analytical Techniques

Hexanoic acid, 3-ethyl-, ethyl ester, is involved in various synthesis processes and analytical techniques. For instance, it has been used in the synthesis of plant growth regulators like Hexanoic acid 2-(diethylamino) ethyl ester (Zhao Qing-lan, 2007) Study on Synthesis of Hexanoic Acid 2-(diethylamino) ethyl Ester and Citrate. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze compounds like 2-Acetyl-hexanoic acid ethyl ester, demonstrating its importance in analytical chemistry (W. Ming, 2007) Analysis of 2-Acetyl-Hexanoic Acid Ethyl Ester by GC-MS.

Enzymatic Synthesis and Biotransformation

The compound has been a subject in the enzymatic synthesis field. For instance, the enzymatic synthesis of ethyl hexanoate by transesterification has been studied, focusing on acyl transfer reactions and the specificity of enzymes like Rhizomucor miehei lipase (G. V. Chowdary & S. Prapulla, 2003) Enzymatic synthesis of ethyl hexanoate by transesterification. Furthermore, the enantioselective microbial reduction of similar esters has also been explored, highlighting the role of microbial cultures in the synthesis of chiral intermediates (Ramesh N. Patel et al., 1993) Enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester.

Combustion and Energy Applications

This compound has been studied in the context of energy and combustion. For example, its autoignition has been examined in motored engines, offering insights into its behavior as a biodiesel surrogate (Yu Zhang & A. Boehman, 2010) Experimental study of the autoignition of C8H16O2 ethyl and methyl esters in a motored engine.

Applications in Food and Beverage Industry

In the food and beverage industry, this compound plays a role in flavor formation. For instance, it contributes to the fruity fermented flavor in peanuts (J. L. Greene et al., 2008) Characterization of volatile compounds contributing to naturally occurring fruity fermented flavor in peanuts. Additionally, methods have been developed for quantifying medium-chain fatty acids and ethyl hexanoate in alcoholic beverages (Kei Takahashi & N. Goto-Yamamoto, 2011) Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl hexanoate in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method.

Mecanismo De Acción

Target of Action

Hexanoic acid, 3-ethyl-, ethyl ester is a type of ester, which is a class of organic compounds . The primary targets of esters are enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play a crucial role in the metabolism of esters, facilitating their breakdown into corresponding alcohols and carboxylic acids .

Mode of Action

The interaction of this compound with its targets involves the process of hydrolysis . In this process, the ester bond is broken down by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes such as esterases and lipases .

Biochemical Pathways

The hydrolysis of esters, including this compound, is a key step in various biochemical pathways. The resulting alcohol and carboxylic acid can enter different metabolic pathways, contributing to processes such as energy production, lipid metabolism, and others .

Pharmacokinetics

The pharmacokinetics of this compound, like other esters, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, esters are known to be lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The hydrolysis of this compound results in the formation of an alcohol and a carboxylic acid . These products can have various effects at the molecular and cellular levels, depending on their specific structures and the context of their production. For instance, they can participate in different biochemical reactions, influence cellular signaling, or modulate the activity of certain enzymes .

Action Environment

The action of this compound, like other esters, can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of catalyzing enzymes, and the concentration of water, which is necessary for the hydrolysis of the ester . Additionally, factors such as the presence of other substances that can interact with the ester or its hydrolysis products may also influence its action .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-ethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(5-2)8-10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZWBNWUOYBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647192 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84612-77-1 | |

| Record name | Ethyl 3-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-](/img/structure/B3057651.png)

![1,7,10-Trioxadispiro[2.2.4.2]dodecane](/img/structure/B3057653.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)

![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)

![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)